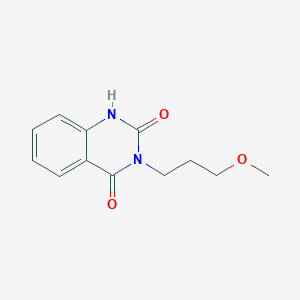

3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Description

Crystallographic Analysis of Quinazoline-2,4-dione Derivatives

Quinazoline-2,4-dione derivatives exhibit distinct crystallographic features influenced by their substituents. The parent compound, quinazoline-2,4(1H,3H)-dione, crystallizes in a centrosymmetric space group with intermolecular N—H⋯O hydrogen bonds forming dimers between adjacent molecules. The benzene and pyrimidine rings are nearly coplanar, with a centroid–centroid separation of 3.863 Å and a dihedral angle of 0.64° between their planes.

For 3-substituted derivatives, the nature of the substituent significantly impacts crystal packing. For example:

- N-Benzyl-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide (2b) crystallizes in a monoclinic system with hydrogen bonds involving NH and carbonyl groups.

- 3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione (2f) adopts a triclinic arrangement, stabilized by N—H⋯O interactions between the morpholine oxygen and quinazoline NH.

The methoxypropyl substituent in 3-(3-methoxypropyl)quinazoline-2,4-dione introduces a flexible aliphatic chain with an ether moiety. Analogous compounds, such as 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one (2) , show that bulky substituents increase dihedral angles between aromatic systems (e.g., 24.7° in 2 ). This suggests that the methoxypropyl group may disrupt coplanarity, leading to a less symmetric crystal lattice compared to unsubstituted derivatives.

Table 1: Crystallographic Parameters of Selected Quinazoline-2,4-dione Derivatives

Intermolecular Interactions and Hydrogen Bonding Patterns

Hydrogen bonding is a critical determinant of solid-state architecture in quinazoline derivatives. The parent compound forms centrosymmetric dimers via N—H⋯O bonds (N⋯O distance: 2.812 Å), while derivatives with hydroxyl or amide groups exhibit additional interactions:

- 2-(1H-indol-3-yl)ethyl]-3-(3-isopropoxyphenyl)-4(3H)-quinazolinone engages in O—H⋯N bonds (2.76 Å).

- 3-{(E)-[(2,3-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one (3) forms infinite chains through O—H⋯N hydrogen bonds (O⋯N: 2.812 Å).

The methoxypropyl substituent in 3-(3-methoxypropyl)quinazoline-2,4-dione likely participates in C—H⋯O interactions due to the electron-rich methoxy oxygen. Similar compounds, such as 3-(2-oxo-2-(piperidin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione (2e) , show weak C—H⋯O bonds (C⋯O: 3.21 Å), which could stabilize layered structures in the methoxypropyl analogue.

Table 2: Hydrogen Bond Metrics in Quinazoline-2,4-dione Derivatives

| Compound | Interaction Type | Donor–Acceptor Distance (Å) | Angle (°) |

|---|---|---|---|

| Parent compound | N—H⋯O | 2.812 | 168 |

| 3 | O—H⋯N | 2.812 | 157 |

| 2e | C—H⋯O | 3.21 | 142 |

π-π Stacking Behavior in Solid-State Configurations

π-π stacking in quinazoline derivatives depends on substituent electronic and steric effects. The parent compound exhibits face-to-face π-π interactions between benzene and pyrimidine rings (centroid–centroid: 3.863 Å). Substituted derivatives, however, show varied behavior:

- N-Cyclohexyl-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide (2c) displays reduced π-π overlap (centroid–centroid: 4.56 Å) due to cyclohexyl steric hindrance.

- 3-{(E)-[(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one (1) exhibits a dihedral angle of 18.9° between aromatic systems, weakening stacking.

The methoxypropyl group in 3-(3-methoxypropyl)quinazoline-2,4-dione is expected to perturb π-π interactions through steric bulk and conformational flexibility. Molecular modeling of analogous compounds suggests that aliphatic chains longer than ethyl groups increase centroid–centroid distances by >0.5 Å. Additionally, the electron-donating methoxy group may enhance ring electron density, potentially strengthening stacking in specific orientations.

Table 3: π-π Stacking Parameters in Quinazoline Derivatives

| Compound | Centroid–Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|

| Parent compound | 3.863 | 0.64 |

| 2c | 4.56 | 12.3 |

| 1 | 4.72 | 18.9 |

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-(3-methoxypropyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-4-7-14-11(15)9-5-2-3-6-10(9)13-12(14)16/h2-3,5-6H,4,7-8H2,1H3,(H,13,16) |

InChI Key |

RKMZRFGBCVQGJH-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Quinazoline-2,4-dione undergoes deprotonation at the N3 position in the presence of bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The resulting anion reacts with 3-methoxypropyl bromide or iodide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For example, the reaction proceeds as follows:

This method is widely documented in patents, where optimal yields (70–85%) are achieved at 60–80°C over 12–24 hours.

Industrial Scalability and Limitations

Industrial production often employs continuous flow reactors to enhance reaction efficiency and reduce costs. However, challenges include the hygroscopic nature of 3-methoxypropyl halides and competing O-alkylation side reactions. Purification typically requires column chromatography or recrystallization from ethanol/water mixtures.

Visible Light-Induced Cascade N-Alkylation/Amidation

A modern approach utilizes visible light catalysis to achieve simultaneous N-alkylation and amidation, as demonstrated by recent advancements in photoredox chemistry.

Photocatalytic Pathway

In this method, quinazolin-4(3H)-one is reacted with 3-methoxypropyl halides under blue LED light (450 nm) in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃) and K₂CO₃. The reaction mechanism involves:

-

Single-Electron Transfer (SET) : The photocatalyst oxidizes the halide, generating a radical intermediate.

-

Alkylation : The radical abstracts a hydrogen atom from the quinazolinone, forming a carbon-centered radical that couples with the 3-methoxypropyl group.

-

Amidation : Subsequent oxidation and hydrolysis yield the final quinazoline-2,4-dione derivative.

Advantages Over Traditional Methods

This method achieves higher regioselectivity (>90%) and reduces reaction times to 6–8 hours. It also avoids harsh bases, making it suitable for acid-sensitive substrates.

Palladium-Catalyzed Oxidative Isocyanide Insertion

A patent-pending method involves palladium-catalyzed coupling of isatoic anhydride with 3-methoxypropyl isocyanide, followed by cyclization.

Synthetic Steps

-

Ring-Opening of Isatoic Anhydride : Reacted with 3-methoxypropylamine to form an intermediate amide.

-

Palladium-Catalyzed Insertion : The amide undergoes oxidative insertion with carbon monoxide (CO) in the presence of Pd(OAc)₂ and 1,10-phenanthroline.

-

Cyclization : Acidic or basic conditions promote cyclization to form the quinazoline-2,4-dione core.

Yield and Optimization

Yields range from 65–75%, with microwave-assisted conditions reducing reaction times to 2–3 hours.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Alkylation | K₂CO₃, DMF, 80°C, 24h | 70–85% | Simple, scalable | Side reactions, purification challenges |

| Visible Light Catalysis | fac-Ir(ppy)₃, K₂CO₃, 450 nm, 8h | 80–90% | High selectivity, mild conditions | Requires specialized equipment |

| Palladium Catalysis | Pd(OAc)₂, CO, 120°C, 3h | 65–75% | Functional group tolerance | High cost of catalysts |

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost-effectiveness and environmental sustainability. Key strategies include:

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Position

The 2-carbonyl group undergoes nucleophilic substitution under phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) conditions:

Reaction :

Conditions :

Applications :

-

Intermediate for synthesizing 2-aminoquinazolines via reaction with amines (e.g., aniline, benzylamine) .

Grignard Reagent Additions

The quinazoline dione reacts with Grignard reagents (RMgX) to form tetrahydroquinazoline adducts:

Reaction with alkylmagnesium halides :

Key Observations :

-

Alkyl Groups (R = Me, Et) : Form stable 4-alkylidene derivatives (e.g., 4-methylene) .

-

Aryl Groups (R = Ph, p-MeO-C₆H₄) : Yield 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols .

Mechanism :

-

Nucleophilic attack at C4 carbonyl.

-

Proton transfer and dehydration to form alkylidene intermediates .

Cyclization Reactions

The methoxypropyl side chain enables intramolecular cyclization under acidic or basic conditions:

Example :

Conditions :

Functionalization via Hydrazinolysis

The dione reacts with hydrazine to form hydrazide derivatives for further derivatization:

Reaction :

Applications :

-

Precursor for synthesizing triazoles, oxadiazoles, and thiadiazoles via cyclization .

-

Example: Reaction with diethyl ethoxymethylenemalonate yields malonate derivatives (90% yield under microwave conditions) .

Acylation and Alkylation

The nitrogen atoms at positions 1 and 3 undergo alkylation/acylation:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| N-Alkylation | Ethyl chloroacetate | 1,3-Bis(carboxymethyl) derivatives | 80–85% |

| N-Acylation | Acetic anhydride | 1-Acetyl-3-(3-methoxypropyl) derivatives | 75% |

Conditions :

Condensation with Aldehydes

The hydrazide intermediates condense with aromatic aldehydes to form Schiff bases:

Reaction :

Examples :

Heterocycle Formation

Cyclization with thiourea or urea produces fused heterocycles:

| Reagent | Product | Conditions |

|---|---|---|

| Phenyl isothiocyanate | 1,3-Bis(thiocarbamoyl) derivatives | Ethanol, reflux, 6h |

| NaOH (cyclization) | 1,3-Bis(5-mercapto-1,2,4-triazolyl) derivatives | Aqueous NaOH, 12h |

Mechanistic Insights

-

Chlorination : Proceeds via electrophilic substitution at C2, facilitated by PCl₅’s Lewis acidity .

-

Grignard Reactions : Follow a conjugate addition-elimination pathway, with steric effects from the methoxypropyl group influencing regioselectivity .

-

Microwave-Assisted Reactions : Enhance reaction rates by 3–4x compared to conventional heating (e.g., 30 min vs. 2 hours) .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases:

- Antiviral Activity : Recent studies have highlighted the efficacy of quinazoline derivatives, including 3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione, as antiviral agents. For instance, certain derivatives exhibited potent inhibitory activity against vaccinia and adenovirus, suggesting their potential as novel antiviral therapies .

- Antimicrobial Properties : Quinazoline derivatives have been shown to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. This mechanism is crucial for developing new antimicrobial agents to combat bacterial resistance . Compounds similar to this compound have demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Some studies indicate that quinazoline derivatives may possess anti-inflammatory properties. For example, specific derivatives have been reported to inhibit edema in animal models, suggesting their potential use in treating inflammatory diseases .

Biological Research Applications

The biological activities of this compound extend beyond antimicrobial and antiviral effects:

- Mechanism of Action : The compound's mechanism may involve binding to specific enzymes or receptors, thereby modulating cellular signaling pathways and influencing gene expression. This interaction could lead to therapeutic effects against various diseases .

- Structure-Activity Relationship Studies : Ongoing research focuses on understanding how structural modifications affect the biological activity of quinazoline derivatives. This knowledge is vital for designing more effective compounds with enhanced therapeutic profiles .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in material science:

- Polymer Development : The unique chemical properties of quinazoline derivatives make them suitable candidates for developing new materials such as polymers and coatings. Their ability to participate in various organic reactions allows for the synthesis of complex materials with tailored properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Antidiabetic Activity

- 3-Propylquinazoline-2,4-dione (a) and 3-cyclohexylquinazoline-2,4-dione (b): These derivatives exhibit potent α-amylase and α-glucosidase inhibition (IC₅₀ values in low micromolar range) via hydrophobic interactions and hydrogen bonding at enzyme active sites .

Anticancer Activity

- Dual c-Met/VEGFR-2 Inhibitors (2c, 4b, 4e): Derivatives with substituents like benzylamines or isopropyl groups show nanomolar-range inhibition of c-Met and VEGFR-2 kinases. The methoxypropyl group’s flexibility and moderate hydrophobicity may balance kinase selectivity and cellular permeability, though its potency requires empirical validation .

Receptor Antagonism

- 3-[3-(4-Phenylpiperazin-1-yl)propyl]quinazoline-2,4-dione : This compound (crystal structure reported) acts as a serotonin 5-HT₂ and adrenergic receptor antagonist . The methoxypropyl analogue lacks the piperazine moiety, likely reducing receptor affinity but improving metabolic stability.

Physicochemical and Structural Comparisons

Pharmacokinetic and Toxicity Considerations

- SwissADME Predictions : Methoxypropyl substitution likely improves aqueous solubility (Topological Polar Surface Area ~50 Ų) compared to cyclohexyl or chlorophenyl analogues, which are more lipophilic .

- Toxicity : Propyl and cyclohexyl derivatives show low toxicity in Artemia salina assays , suggesting the methoxypropyl variant may also exhibit favorable safety profiles.

Biological Activity

3-(3-Methoxypropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including anti-cancer and antiviral properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinazoline core with a methoxypropyl substituent at the 3-position. The synthesis of quinazoline derivatives typically involves multi-step reactions that can include cyclization and functional group modifications. Recent studies have employed various synthetic methodologies to create derivatives with enhanced biological profiles.

Research indicates that quinazoline derivatives, including this compound, primarily exert their biological effects through the inhibition of key signaling pathways involved in cancer proliferation and survival. Notably:

- c-Met and VEGFR-2 Inhibition : Studies have shown that certain quinazoline derivatives inhibit c-Met and VEGFR-2 tyrosine kinases (TKs), which are crucial for tumor growth and angiogenesis. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 0.052 to 0.084 µM against these targets .

- Cell Cycle Arrest and Apoptosis : Compounds in this class have been observed to induce significant apoptosis in cancer cell lines while showing lower toxicity in normal cells. This selectivity is critical for therapeutic applications .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | HCT-116 (Colon) | 0.052 | c-Met/VEGFR-2 inhibition |

| 4e | HCT-116 (Colon) | 0.084 | c-Met/VEGFR-2 inhibition |

| Control | WI38 (Normal) | >100 | Lower toxicity compared to cancer cells |

These results indicate that while the compound exhibits potent inhibitory effects on cancer cells, it maintains a favorable safety profile by sparing normal cells .

Antiviral Activity

In addition to anticancer properties, quinazoline derivatives have shown promise as antiviral agents. For example:

- Anti-HCV Activity : Some studies suggest that modifications at the 1-nitrogen position of the hydroxyquinazolinedione core enhance anti-HCV activity, with certain derivatives achieving EC50 values below 10 µM .

Case Studies

- Study on c-Met/VEGFR-2 Inhibition : A recent investigation synthesized multiple derivatives of quinazoline-2,4(1H,3H)-dione and tested their efficacy against HCT-116 colon cancer cells. The study found that compounds exhibited superior activity compared to standard treatments like cabozantinib while demonstrating lower cytotoxicity towards normal cell lines .

- Antiviral Screening : Another study focused on a library of quinazoline derivatives against various DNA viruses. Compounds were screened using high-throughput assays revealing significant inhibitory activity against vaccinia virus and adenovirus . Notably, specific derivatives showed EC50 values significantly lower than existing antiviral medications.

Q & A

Q. Basic

- X-ray crystallography confirms hydrogen bonding patterns and crystal packing, critical for structure-activity relationships (e.g., monoclinic P21/c space group with β = 104.5°) .

- NMR and HPLC are standard for purity assessment, with DMF/water solvent systems often used for chromatographic separation .

How do computational models like SwissADME inform the pharmacokinetic optimization of quinazoline-2,4-dione derivatives?

Advanced

In silico tools predict key parameters:

- Topological Polar Surface Area (TPSA) : Values ~49.4 Ų (e.g., 3-(4-fluorophenyl) derivative) suggest moderate blood-brain barrier permeability .

- LogP : A calculated XLogP of 2.4 indicates balanced lipophilicity for cellular uptake .

- Drug-likeness : Compliance with Lipinski’s rules guides structural modifications for oral bioavailability .

What catalytic systems improve the sustainability of quinazoline-2,4-dione synthesis, and how is their efficiency quantified?

Q. Advanced

- ZnO nanoparticles achieve 85% yield in one-pot reactions, reducing byproducts (Table 2, ).

- Mesoporous MCM-41 enables 91% yield in water, with turnover numbers (TON) >50 after 5 cycles .

- Solvent selection : Polar solvents (DMF, water) enhance CO₂ solubility, critical for carboxylation steps .

How can structural modifications at the 3-position enhance dual inhibitory activity against c-Met/VEGFR-2 kinases?

Q. Advanced

- Alkyl/aryl substitutions : 3-Substituted derivatives (e.g., phenyl, fluorophenyl) improve binding affinity to kinase ATP pockets.

- Hydrogen bond donors : Crystallographic data show H-bond interactions with kinase residues (e.g., Asp1222 in c-Met), enhancing inhibitory potency (IC₅₀ < 1 µM) .

What methodologies resolve contradictions in reported synthetic yields for quinazoline-2,4-dione derivatives?

Q. Advanced

- Catalyst screening : Comparative studies (e.g., Cu vs. ZnO) reveal metal-free systems reduce side reactions (Table 2, ).

- Reaction monitoring : Real-time HPLC tracking identifies optimal reaction termination points to maximize yield .

How is CO₂ utilized in the catalytic synthesis of quinazoline-2,4-dione derivatives, and what are the reaction mechanisms?

Advanced

CO₂ acts as a C1 synthon in cyclization:

- Step 1 : 2-Aminobenzonitrile reacts with CO₂ to form a carbamate intermediate.

- Step 2 : Intramolecular cyclization under basic conditions (K₂CO₃/DMF) yields the dione core.

- Mechanistic insight : DFT studies suggest a six-membered transition state with ΔG‡ ~25 kcal/mol .

What are the best practices for recrystallization and purity assessment of 3-substituted quinazoline-2,4-diones?

Q. Basic

- Solvent diffusion : Use hexane/EtOAc (1:3) for slow crystallization, achieving >99% purity (e.g., 194 mg, 89% yield ).

- Melting point analysis : Sharp MPs (e.g., 180–182°C) indicate crystalline consistency .

How do hydrogen bonding patterns revealed by X-ray crystallography influence the biological activity of quinazoline-2,4-diones?

Q. Advanced

- H-bond networks : In 3-(4-fluorophenyl) derivatives, N–H···O bonds (2.8–3.1 Å) stabilize interactions with PARP-1’s catalytic domain, improving IC₅₀ values .

- Tautomerism : Keto-enol tautomers affect solubility and target engagement, quantified via NMR .

What in vitro assays are recommended for evaluating the antiproliferative activity of quinazoline-2,4-dione derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.